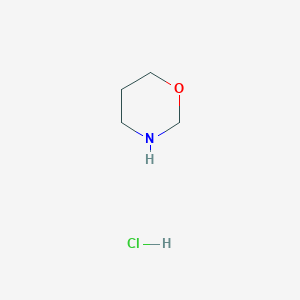

1,3-Oxazinane hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10ClNO |

|---|---|

Molecular Weight |

123.58 g/mol |

IUPAC Name |

1,3-oxazinane;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-5-4-6-3-1;/h5H,1-4H2;1H |

InChI Key |

FENXBUYDFVXVBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCOC1.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Oxazinane and Its Derivatives

Multicomponent Reaction (MCR) Strategies for 1,3-Oxazinane (B78680) Derivatives

Multicomponent reactions are convergent chemical processes where three or more starting materials react to form a single product, incorporating the majority of the atoms from the reactants. These reactions are highly valued for their efficiency, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of 1,3-oxazinane derivatives, MCRs provide a direct and effective route.

One-Pot Condensation Approaches

One-pot condensation reactions are a cornerstone of MCR strategies for synthesizing 1,3-oxazinane derivatives. These methods typically involve the condensation of an amine, an aldehyde (most commonly formaldehyde), and a third component that provides the remaining atoms for the heterocyclic ring.

A widely utilized and efficient one-pot synthesis of naphthoxazine derivatives involves the three-component condensation of a naphthol derivative (such as α- or β-naphthol), an aniline or other primary amine, and formaldehyde. researchgate.netjocpr.com This reaction constructs the 1,3-oxazine ring fused to the naphthalene core. The process is versatile and can be facilitated by a variety of catalysts, often under mild or environmentally friendly conditions. researchgate.net The general scheme for this reaction leads to the formation of either 2,3-dihydro-1H-naphtho[1,2-e] organic-chemistry.orgresearchgate.netoxazines or 3,4-dihydro-2H-naphtho[2,1-e] organic-chemistry.orgresearchgate.netoxazines, depending on the naphthol isomer used.

The reaction mechanism is believed to proceed through the initial formation of an imine from the aniline and formaldehyde, followed by an electrophilic attack on the electron-rich naphthol ring. A subsequent reaction with another molecule of formaldehyde and intramolecular cyclization yields the final 1,3-oxazine derivative.

| Entry | Naphthol Derivative | Amine | Catalyst | Solvent | Time | Yield (%) |

| 1 | β-Naphthol | Aniline | Thiamine (B1217682) Hydrochloride (10 mol%) | Water | 30 min | 92 |

| 2 | α-Naphthol | Aniline | Thiamine Hydrochloride (10 mol%) | Water | 45 min | 88 |

| 3 | β-Naphthol | p-Toluidine | Thiamine Hydrochloride (10 mol%) | Water | 25 min | 95 |

| 4 | β-Naphthol | p-Chloroaniline | Thiamine Hydrochloride (10 mol%) | Water | 40 min | 89 |

| 5 | β-Naphthol | Aniline | Amberlyst IR-120 | - | - | - |

| 6 | β-Naphthol | Aromatic Aldehydes, Urea (B33335) | H3PMo11O39@TiO2@g-C3N4 | Solvent-free | 5-12 min | 85-95 |

This table presents a selection of research findings for the synthesis of 1,3-oxazine derivatives via multicomponent reactions.

The incorporation of functionalities such as sulfonamides and carbamates into the 1,3-oxazinane structure via multicomponent reactions is an area of interest for generating molecules with potential pharmacological properties.

While the direct one-pot condensation of sulfonamides with phenols and formaldehyde to form 1,3-oxazinane rings is not extensively documented in the literature, related structures have been synthesized. For instance, N-sulfonyl amidines can be produced through a three-component coupling of arenesulfonamides, acetylenes, and secondary amines.

The use of carbamate-related moieties is more established. A notable example is the three-component reaction of 2-naphthol, various aromatic aldehydes, and urea (a carbamate derivative) to synthesize 1,2-dihydro-1-arylnaphtho[1,2-e] organic-chemistry.orgresearchgate.net-oxazin-3-ones. rsc.org This reaction can be efficiently catalyzed by nanocomposites under solvent-free conditions, offering high yields and short reaction times. rsc.org Another method describes the reaction of chalcone derivatives with urea in the presence of ethanolic sodium hydroxide to yield substituted 2-amino-4H-1,3-oxazine derivatives.

The use of α-amino acids and their derivatives as components in MCRs for 1,3-oxazinane synthesis allows for the introduction of chirality and further functionalization. A novel strategy combines visible-light and enzyme catalysis in a one-pot reaction for the synthesis of 1,3-oxazine derivatives from α- or β-naphthols and ethyl N-aryl glycinates. researchgate.net This method proceeds through a sequence of enzymatic hydrolysis, photoredox-mediated decarboxylation of the amino acid derivative, followed by a Mannich reaction and intramolecular cyclization, yielding the products in moderate to good yields. researchgate.net

The application of haloacetylated enol ethers in the multicomponent synthesis of 1,3-oxazinanes is not a well-documented area. Research on haloacetylated enol ethers has primarily focused on their reactions to form other heterocyclic systems, such as isoxazoles, through ring-closure reactions with reagents like hydroxylamine.

Catalytic Systems in MCRs

The choice of catalyst is crucial in multicomponent reactions for the synthesis of 1,3-oxazinanes, influencing reaction rates, yields, and selectivity. A wide range of catalysts, from simple acids to complex nanocomposites, has been explored.

A significant advancement in the green synthesis of 1,3-oxazine derivatives is the use of thiamine hydrochloride (Vitamin B1) as a catalyst. This approach is particularly noteworthy for its use of water as the solvent, aligning with the principles of green chemistry. Thiamine hydrochloride is a naturally occurring, biodegradable, non-toxic, and inexpensive biocatalyst.

In a typical procedure, α- or β-naphthol, an aniline, and formaldehyde are reacted in the presence of a catalytic amount of thiamine hydrochloride in water at room temperature. This method provides excellent yields of the corresponding naphthoxazine derivatives in short reaction times. The catalyst is believed to act similarly to a phase transfer catalyst in the aqueous medium. A proposed mechanism involves a Mannich-type condensation of the aniline with formaldehyde, catalyzed by thiamine hydrochloride, to form an imine. This is followed by an attack from the electron-rich naphthol, a second Mannich-type condensation with another formaldehyde molecule, and finally, an intramolecular cyclization to afford the 1,3-oxazine product. The catalyst can often be recovered and reused without significant loss of activity.

Brønsted Acid-Catalyzed Oxy-aminomethylation of Olefins (e.g., HPF6)

A powerful method for constructing the 1,3-oxazinane skeleton is the three-component oxy-aminomethylation of olefins. Strong Brønsted acids have been shown to effectively catalyze this transformation. Notably, hexafluorophosphoric acid (HPF6) has been successfully employed in the reaction of styrenes, a formaldehyde source like sym-trioxane, and sulfonamides or carbamates to yield a variety of 1,3-oxazinanes in moderate to good yields under mild conditions. nih.govub.eduresearchgate.net

The proposed mechanism for this reaction involves an initial acid-catalyzed condensation between sym-trioxane and the sulfonamide. nih.govresearchgate.net This forms a dynamic equilibrium of cyclic products, from which a 1,3,5-dioxazinane intermediate is believed to be the key reactive species. nih.govresearchgate.net Subsequent protonation of this intermediate generates a highly electrophilic N-sulfonyl iminium ion. researchgate.net This ion then engages in an aza-Prins reaction with the olefin, leading to the formation of a benzylic carbocation. The final ring-closure step then produces the desired 1,3-oxazinane product. researchgate.net The use of deuterated styrenes in mechanistic studies resulted in a mix of cis/trans products, which supports the proposed intermediacy of a benzylic cation. nih.govresearchgate.net

This methodology provides a direct route to functionalized 1,3-oxazinanes, which are valuable precursors to 1,3-amino alcohols, important building blocks in pharmaceutical synthesis. nih.govub.edu

Nanocatalyst Applications (e.g., Nano-Fe3O4@walnut shell/Cu(II))

In the quest for sustainable and efficient chemical processes, nanocatalysts have emerged as a superior alternative to conventional catalysts. Their high surface-area-to-volume ratio and potential for magnetic recovery make them particularly attractive. One such example is the use of nano-Fe3O4@walnut shell/Cu(II) as an eco-friendly, bio-based magnetic nanocatalyst. ajol.infowikipedia.org

This catalyst has been effectively used in the one-pot, pseudo three-component synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] ajol.infowikipedia.orgoxazines from β-naphthol, formaldehyde, and various primary amines. ajol.infowikipedia.org The reactions are typically carried out at moderate temperatures (e.g., 60 °C) under solvent-free conditions, which aligns with green chemistry principles. ajol.infowikipedia.org Key advantages of this system include excellent yields, short reaction times, a clean and straightforward procedure, and simple work-up. ajol.info Crucially, the magnetic nature of the Fe3O4 core allows for the easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse for several cycles without a significant loss of catalytic activity. ajol.infowikipedia.org A similar catalyst, Fe3O4@nano-coconut shell/Cu(II), has also been developed and shown to be robust and reusable for up to four consecutive runs. nih.gov

| Entry | Catalyst Amount (g) | Temperature (°C) | Condition | Yield (%) |

|---|---|---|---|---|

| 1 | 0.04 | 60 | Solvent-free | 75 |

| 2 | 0.06 | 60 | Solvent-free | 85 |

| 3 | 0.08 | 60 | Solvent-free | 96 |

| 4 | 0.1 | 60 | Solvent-free | 96 |

| 5 | 0.08 | 40 | Solvent-free | 60 |

| 6 | 0.08 | 80 | Solvent-free | 96 |

Data derived from a model reaction of β-naphthol, formaldehyde, and aniline. wikipedia.org

Other Catalytic Systems

A diverse array of other catalytic systems has been explored for the synthesis of 1,3-oxazinanes and related structures, offering a range of options depending on the desired substrates and reaction conditions.

| Catalyst System | Reactants Example | Key Features |

| p-Toluenesulfonic acid (p-TSA) | 2-Naphthol, aldehydes, primary amines | A common Brønsted acid catalyst used in condensation reactions. nih.govresearchgate.net |

| Zinc triflate (Zn(OTf)2) | N/A | A Lewis acid catalyst noted for its efficiency in various organic transformations. nih.gov |

| FeCl3/SiO2 NPs | 1,3-Dicarbonyls, aldehydes, amines | A reusable, heterogeneous catalyst promoting multi-component reactions under mild conditions. nih.govorganic-chemistry.org |

| Cu-nanoparticles | N/A | Nanoparticle catalyst offering high efficiency. nih.gov |

| RuCl2(PPh3)3 | 2-Naphthol, aldehydes, urea/thiourea | Effective for one-pot synthesis of naphthoxazine-3-ones and thiones. nih.gov |

| Tetramethylammonium hydroxide (TMAH) | 2-Naphthol, aromatic aldehydes, urea | Efficient basic catalyst for one-pot synthesis under solvent-free conditions at room temperature. ajol.infowikipedia.org |

| Zirconyl Chloride (ZrOCl2) | 1-Naphthol, formaldehyde, anilines | Used for the synthesis of ajol.infowikipedia.org-oxazine derivatives at room temperature. nih.govd-nb.info |

| SiO2-ZnCl2 | 2-Naphthol, benzaldehyde, urea | Employed for microwave-assisted synthesis of oxazin-3-one derivatives. ajol.info |

| AgOAc/DBU | N/A | Information on this specific combination for 1,3-oxazinane synthesis is limited in the provided context. DBU is known to catalyze carboxylative cyclization of ynamides to form 1,3-oxazine-2,4-diones. ias.ac.in |

Green Chemistry Principles in 1,3-Oxazinane Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for 1,3-oxazinanes, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Aqueous Medium Approaches

Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. Simple, convenient, and environmentally friendly methods for synthesizing 1,3-oxazine derivatives have been developed under aqueous conditions. rsc.orgnih.gov For instance, the one-pot multicomponent condensation of α- or β-naphthol, aromatic anilines, and formaldehyde can be efficiently catalyzed by polyphosphoric acid in water. nih.govrsc.orgnih.gov These aqueous protocols are characterized by their simplicity, reduced reaction times, and high yields, offering a non-polluting alternative to traditional methods. nih.govrsc.org The use of a magnetic solid acid nanocatalyst based on ferrierite has also been reported for the green synthesis of ajol.infowikipedia.org-oxazine derivatives in water at room temperature. nih.gov

Solvent-Free Conditions and Microwave Assistance

Eliminating the solvent altogether represents another significant step towards greener synthesis. As mentioned previously, nanocatalysts like nano-Fe3O4@walnut shell/Cu(II) enable the efficient synthesis of 1,3-oxazine derivatives under solvent-free conditions. ajol.infowikipedia.org This approach not only reduces waste but also simplifies product purification.

Microwave-assisted synthesis has also emerged as a powerful green chemistry tool, often used in conjunction with solvent-free conditions. nih.gov Microwave irradiation can dramatically reduce reaction times—from hours to minutes—while increasing product yields. This is due to the efficient and direct transfer of energy to the reacting molecules. The synthesis of 1,3-oxazin-3-one derivatives from 2-naphthol, benzaldehyde, and urea has been achieved in 30-60 seconds using SiO2-ZnCl2 under microwave irradiation. ajol.info Similarly, other protocols have been developed for the rapid, one-pot, three-component synthesis of various oxazine (B8389632) derivatives with high yields under solvent-free, microwave-assisted conditions.

Cyclization Reactions for 1,3-Oxazinane Ring Formation

The formation of the 1,3-oxazinane ring is fundamentally a cyclization reaction, for which numerous strategies have been devised. The most common and versatile approach is the multicomponent condensation reaction. This typically involves the reaction of a phenol (B47542) or naphthol derivative, an aldehyde (often formaldehyde), and a primary amine or an amine equivalent like urea. nih.govajol.info This one-pot process forms two new carbon-heteroatom bonds and constructs the heterocyclic ring with high atom economy. The reaction can be catalyzed by a wide range of acidic or basic catalysts, as detailed in the preceding sections.

Another significant cyclization strategy is the aza-Prins reaction, which forms the basis of the Brønsted acid-catalyzed oxy-aminomethylation of olefins. nih.govresearchgate.net In this process, an N-sulfonyl iminium ion, generated in situ, reacts with a C=C double bond. The resulting carbocation intermediate is then trapped intramolecularly by the oxygen atom to close the six-membered 1,3-oxazinane ring. researchgate.net

Other specialized cyclization methods include the ring expansion of isoxazoles using rhodium carbenoids to yield 4H-1,3-oxazines and the DBU-catalyzed carboxylative heterocyclization of 3-ynamides with carbon dioxide to produce 1,3-oxazine-2,4-diones. researchgate.netias.ac.in These varied cyclization strategies highlight the synthetic flexibility available for accessing the diverse and valuable class of 1,3-oxazinane compounds.

Synthesis from γ-Amino Alcohols and Formaldehyde

The condensation of γ-amino alcohols (3-amino-1-propanols) with formaldehyde is a direct and classical method for the synthesis of the 1,3-oxazinane ring. This reaction proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization through the nucleophilic attack of the hydroxyl group, eliminating a molecule of water to form the heterocyclic ring.

The process is often catalyzed by acids or can be influenced by reaction conditions such as the presence of air, which can facilitate the in situ oxidation of aldehydes to carboxylic acids that then catalyze the condensation. scirp.org Microwave irradiation has also been employed to accelerate this transformation, leading to excellent yields in short reaction times. scirp.orgscirp.orgresearchgate.net This method's simplicity makes it a common choice for generating unsubstituted or N-substituted 1,3-oxazinanes. scielo.br

| Reactants | Reagents/Conditions | Product |

| γ-Amino Alcohol | Formaldehyde (or surrogate like paraformaldehyde) | 1,3-Oxazinane |

| N-methyl aminopropanol | Various Aldehydes, Air, Microwave (50°C) | N-methyl-1,3-oxazinanes |

Intramolecular Cyclization Pathways

Intramolecular cyclization offers a powerful strategy for constructing the 1,3-oxazinane ring with greater control over regioselectivity and stereoselectivity.

An effective method for synthesizing substituted 1,3-oxazinan-2-ones involves the iodine-promoted halocyclization of homoallylic benzylcarbamates. scielo.brresearchgate.netscielo.br In this reaction, molecular iodine acts as an electrophile, activating the alkene moiety of the homoallylic carbamate. The carbamate's oxygen atom then acts as an internal nucleophile, attacking the iodonium intermediate in a 6-exo-tet cyclization fashion. This process generates an iodomethyl-substituted 1,3-oxazinane ring, which can be a versatile intermediate for further functionalization.

Key Findings:

Promoter: The reaction is typically promoted by molecular iodine (I₂).

Mechanism: Proceeds via an electrophilic attack on the double bond, followed by intramolecular nucleophilic attack by the carbamate oxygen.

Product: Yields functionalized 1,3-oxazinan-2-ones with an iodomethyl group at the C6 position. researchgate.net

Trifluoromethyl-substituted 1,3-oxazinanes, which are of interest due to the unique properties conferred by the CF₃ group, can be synthesized from specialized precursors. A specific pathway involves the cyclization of 4-ylamino-1,1,1-trifluoro-butan-2-ols with formaldehyde. scielo.brscielo.br

The synthesis starts with parent 4-ylamino-1,1,1-trifluoro-but-3-en-2-ones, which are reduced using hydrogen with a palladium on carbon (Pd/C) catalyst to yield the saturated amino alcohol precursors. scielo.br These precursors are then treated with formaldehyde, leading to the formation of the N-substituted 6-trifluoromethyl-1,3-oxazinane ring. scielo.brscielo.br

| Precursor | Reagent | Product |

| 4-ylamino-1,1,1-trifluoro-butan-2-ol | Formaldehyde | N-substituted 6-trifluoromethyl-1,3-oxazinane |

Formation of 1,3-Oxazinan-2-ones

1,3-Oxazinan-2-ones, a class of cyclic carbamates, are particularly important intermediates in pharmaceutical synthesis. acs.orgnih.gov

A robust and stereoselective route to chiral 1,3-oxazinan-2-ones utilizes readily available carbohydrate derivatives. researchgate.netacs.orgfigshare.com A notable example starts with optically pure (S)-3-hydroxy-γ-butyrolactone, a common chiral building block derived from carbohydrates. researchgate.netresearchgate.net

The synthetic sequence involves three key steps:

Amidation: The lactone is opened by reacting it with a primary amine to form a chiral amide. researchgate.netacs.orgfigshare.com

Reduction: The amide functional group is then reduced to the corresponding γ-amino alcohol.

Carbonylation: The final step is the cyclization of the amino alcohol via carbonylation to give the desired chiral 6-substituted 1,3-oxazinan-2-one. researchgate.netacs.orgfigshare.com

This multistep synthesis provides excellent control over the stereochemistry of the final product, which is crucial for the synthesis of enantiopure pharmaceutical agents. scielo.brscielo.br

A high-yield synthesis of 1,3-oxazinan-2-ones has been developed using 3-amino-1-propanols and ethylene carbonate. researchgate.net This method is advantageous as it avoids hazardous reagents like phosgene. The reaction is typically performed in neat conditions where ethylene carbonate serves as both a reactant and a solvent. researchgate.net

A catalytic amount of an organic base, such as triazabicyclodecene (TBD), is used to promote the intermolecular cyclization. researchgate.net The reaction proceeds through a double BAc2 mechanism, affording the pure 1,3-oxazinan-2-one product in high yield after a simple liquid-liquid extraction. researchgate.net

Reaction Summary:

| Substrate | Reagent | Catalyst | Key Feature |

|---|

Rearrangement and Transformation-Based Syntheses

A highly efficient and stereospecific method for the synthesis of N-H-1,3-oxazinanes involves the ruthenium-catalyzed N-demethylative rearrangement of isoxazolidines. researchgate.net This transformation is particularly valuable as it provides access to synthetically useful N-H-1,3-oxazinanes, which are important building blocks for the synthesis of N-H-1,3-aminoalcohols. researchgate.net

The reaction proceeds via a self-hydride transferring cleavage of the N-O bond in N-methyl isoxazolidines, catalyzed by a ruthenium complex. organic-chemistry.org This cascade process often begins with a 1,3-dipolar cycloaddition of an alkene and an N-methyl nitrone to form the isoxazolidine intermediate in situ, which then undergoes the N-demethylative rearrangement. organic-chemistry.org The result is the formation of the thermodynamically more stable 1,3-oxazinane ring system.

This methodology has been successfully applied in the asymmetric synthesis of biologically active molecules. For instance, an asymmetric N-demethylative rearrangement of 1,2-isoxazolidines has been developed using a chiral nitrone. researchgate.net The resulting enantioenriched cis-1,3-oxazinanes are valuable intermediates. researchgate.net This asymmetric reaction has been a key step in the total syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12. researchgate.net

The stereospecificity of the rearrangement is a key feature. The cis-selectivity for the isoxazolidine intermediate arises from the nature of the 1,3-dipolar cycloaddition, and the subsequent rearrangement is also cis-specific. researchgate.net This is attributed to the steric interactions between the ruthenium catalyst and the cis- or trans-isoxazolidine. researchgate.net

| Isoxazolidine Substrate | Ruthenium Catalyst | Reaction Conditions | Product (1,3-Oxazinane) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 2-Methyl-3-phenylisoxazolidine | [Ru(p-cymene)Cl2]2 | Toluene, 110 °C | 2-Phenyl-1,3-oxazinane | 85 | >99:1 |

| 2-Methyl-3-(4-chlorophenyl)isoxazolidine | [Ru(p-cymene)Cl2]2 | Toluene, 110 °C | 2-(4-Chlorophenyl)-1,3-oxazinane | 82 | >99:1 |

| 2-Methyl-3-(4-methylphenyl)isoxazolidine | [Ru(p-cymene)Cl2]2 | Toluene, 110 °C | 2-(4-Methylphenyl)-1,3-oxazinane | 88 | >99:1 |

| 2-Methyl-3-propylisoxazolidine | [Ru(p-cymene)Cl2]2 | Toluene, 110 °C | 2-Propyl-1,3-oxazinane | 75 | >99:1 |

Table 2: Ruthenium-Catalyzed N-Demethylative Rearrangement of Isoxazolidines

Chemical Reactivity, Transformations, and Derivatization Strategies for 1,3 Oxazinane Scaffolds

Ring Opening Reactions and Conversion to 1,3-Amino Alcohols

The conversion of 1,3-oxazinanes to 1,3-amino alcohols represents a critical synthetic transformation, unlocking access to a class of compounds with significant applications in medicinal chemistry and materials science. This conversion is typically achieved through the cleavage of the C-O bond of the N,O-acetal.

Acid-Catalyzed Hydrolysis (e.g., HCl in Methanol)

The N,O-acetal linkage in 1,3-oxazinanes is sensitive to acidic conditions, readily undergoing hydrolysis to yield the corresponding 1,3-amino alcohol. This reaction is often carried out using a strong acid such as hydrochloric acid (HCl) in an alcoholic solvent like methanol. The mechanism involves protonation of the ring oxygen, followed by nucleophilic attack of a solvent molecule (or water) at the activated C2 position, leading to ring opening.

For N-substituted 1,3-oxazinanes, such as N-tosyl derivatives, treatment with concentrated HCl in methanol under reflux conditions effectively cleaves the ring to afford the N-protected 1,3-amino alcohol in high yield.

Table 1: Acid-Catalyzed Hydrolysis of an N-Tosyl-1,3-Oxazinane Derivative

| Reactant | Reagents | Conditions | Product | Yield |

| N-Tosyl-4-phenyl-1,3-oxazinane | conc. HCl, MeOH | Reflux, 6 h | N-Tosyl-3-amino-3-phenyl-1-propanol | 95% |

Reductive Ring Cleavage (e.g., DIBAL, LiAlH4)

Reductive cleavage of the 1,3-oxazinane (B78680) ring provides a direct route to 1,3-amino alcohols. The choice of reducing agent can influence the nature of the final product, particularly the substituent on the nitrogen atom.

Diisobutylaluminum hydride (DIBAL-H) is a powerful reducing agent capable of cleaving the C-O bond of the N,O-acetal. For instance, refluxing an N-tosyl-1,3-oxazinane with DIBAL-H in a solvent like tetrahydrofuran (B95107) (THF) results in a clean reductive ring cleavage to produce the corresponding N-tosyl-protected 1,3-amino alcohol.

Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that can not only cleave the N,O-acetal but also reduce certain N-substituents. For example, in the case of an N-tosyl-1,3-oxazinane, treatment with LiAlH₄ can lead to the cleavage of the tosyl group, affording the N-methyl amino alcohol after reductive methylation. This direct conversion to an N-methylated product is particularly valuable as the N-methyl motif is present in numerous pharmaceutically active compounds.

Table 2: Reductive Ring Cleavage of an N-Tosyl-1,3-Oxazinane Derivative

| Reactant | Reagent | Conditions | Product | Yield |

| N-Tosyl-4-phenyl-1,3-oxazinane | DIBAL-H (5 eq.) | THF, reflux | N-Tosyl-3-amino-3-phenyl-1-propanol | 80% |

| N-Tosyl-4-phenyl-1,3-oxazinane | LiAlH₄ (5 eq.) | THF, reflux | 3-(Methylamino)-3-phenyl-1-propanol | 85% |

Alternative Methods for N,O-Acetal Ring Opening (e.g., Mg powder and sonication)

In addition to traditional acidic hydrolysis and metal hydride reduction, alternative methods for N,O-acetal ring opening have been developed. One such method involves the use of magnesium powder in a mixture of methanol and tetrahydrofuran under sonication. This approach offers a milder alternative for the cleavage of the N-S bond in N-tosyl-1,3-oxazinanes, which can then be followed by acid-catalyzed hydrolysis to yield the free 1,3-amino alcohol. This two-step procedure provides a high yield of the desired product without the need for harsh reducing agents.

Functional Group Interconversions on the 1,3-Oxazinane Core

Beyond ring-opening reactions, the 1,3-oxazinane core can undergo various functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

N-Methylation and Other N-Substitutions

The nitrogen atom of the 1,3-oxazinane ring can be a site for further functionalization. N-methylation and other N-alkylation reactions can be achieved using standard alkylating agents, such as alkyl halides, in the presence of a base. These reactions introduce substituents onto the nitrogen atom, thereby modifying the properties of the heterocyclic ring. For instance, quenching a lithiated N-Boc-1,3-oxazinane with dimethyl sulfate leads to the introduction of a methyl group. nih.gov

Reactions with Carbonyl Compounds (e.g., Aldehydes for MOANA formation)

The reaction of specific precursors with aldehydes is a key strategy for the formation of complex 1,3-oxazinane-containing structures, such as N-Methoxy-1,3-oxazinane Nucleic Acids (MOANAs). In this context, a (2R,3S)-4-(methoxyamino)butane-1,2,3-triol unit, incorporated into an oligonucleotide, reacts with an aldehyde to form the N-methoxy-1,3-oxazinane ring. nih.govutupub.fi This reaction is reversible and proceeds under mildly acidic conditions. nih.gov The aldehyde effectively acts as a surrogate for the nucleobase in these modified nucleic acids. nih.gov This innovative approach allows for the post-synthetic introduction of diverse functionalities into oligonucleotides. utupub.fi

Formation of N-Acyl-1,3-oxazinane-2-thiones and their Reactions

N-acyl-1,3-oxazinane-2-thiones serve as valuable scaffolds in asymmetric synthesis, particularly in stereoselective carbon-carbon bond-forming reactions. While detailed protocols for the formation of the parent 1,3-oxazinane-2-thione (B2476238) are not extensively covered in readily available literature, their N-acylated derivatives have been successfully employed as chiral auxiliaries.

A key application of these compounds is in direct and asymmetric syn-aldol reactions. Research has demonstrated that N-acyl-1,3-oxazinane-2-thiones can react with dialkyl acetals derived from aromatic aldehydes. This reaction proceeds in the presence of a nickel(II) catalyst, specifically [DTBM-SEGPHOS]NiCl₂, along with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and lutidine. The use of the oxazinanethione heterocycle as a scaffold facilitates high diastereoselectivity in the aldol addition. A significant advantage of this methodology is that the heterocyclic scaffold can be smoothly removed after the reaction, providing access to a variety of enantiomerically pure compounds with significant synthetic value.

Synthesis of Substituted 1,3-Oxazinane Derivatives

The introduction of a trifluoromethyl (CF₃) group into heterocyclic systems is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. A synthetic route to N-substituted 6-trifluoromethyl-1,3-oxazinanes has been developed, starting from 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one.

The synthesis begins with the reaction of this fluorinated building block with various amines (such as methylamine and amino acids) to produce a series of 4-ylamino-1,1,1-trifluoro-but-3-en-2-ones. These intermediates are then reduced, typically using hydrogen with a 10% Palladium on carbon (Pd/C) catalyst, to yield the corresponding 4-ylamino-1,1,1-trifluoro-butan-2-ols. The final step is the cyclization of these γ-amino alcohols with formaldehyde in refluxing ethanol. This reaction furnishes the desired 3-substituted 6-trifluoromethyl-1,3-oxazinanes in moderate to good yields.

Table 1: Synthesis of 3-Substituted 6-Trifluoromethyl-1,3-oxazinanes

| Entry | Starting Amine | Resulting 1,3-Oxazinane Product | Yield (%) |

| 1 | Methylamine | 3-Methyl-6-(trifluoromethyl)-1,3-oxazinane | 75% |

| 2 | Glycine | Methyl 2-(6-(trifluoromethyl)-1,3-oxazinan-3-yl)acetate | 41% |

| 3 | L-Alanine | Methyl (S)-2-(6-(trifluoromethyl)-1,3-oxazinan-3-yl)propanoate | 55% |

| 4 | L-Phenylalanine | Methyl (S)-3-phenyl-2-(6-(trifluoromethyl)-1,3-oxazinan-3-yl)propanoate | 62% |

| 5 | L-Leucine | Methyl (S)-4-methyl-2-(6-(trifluoromethyl)-1,3-oxazinan-3-yl)pentanoate | 51% |

The synthesis of 1,3-oxazinanes bearing a tetrazole moiety can be efficiently achieved through a diastereoselective one-pot, five-component reaction. nih.gov This modern synthetic strategy combines the principles of the Asinger and Ugi reactions with tetrazole formation, providing rapid access to complex molecular architectures from simple starting materials. nih.gov The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is a valuable functional group in medicinal chemistry. youtube.comrug.nlajgreenchem.com

This catalyst-free reaction is accelerated by sonication and involves the combination of an aldehyde (e.g., isobutyraldehyde), ammonium hydroxide, a hydroxy aldehyde (e.g., 3-hydroxypivalaldehyde), an isocyanide, and an azide source like trimethylsilyl azide (TMSN₃). nih.gov The proposed mechanism suggests that the first three components react to form a 5,6-dihydro-2H-1,3-oxazine intermediate. This intermediate then participates in an Ugi-type reaction with the isocyanide and the azide, followed by intramolecular cyclization to form the final 4-(tetrazole)-1,3-oxazinane product with excellent diastereoselectivity. nih.gov This method is noted for its high time efficiency and broad substrate scope, allowing for the synthesis of a diverse library of oxazinane-tetrazole structures. nih.gov

Table 2: Five-Component Synthesis of 4-(Tetrazole)-1,3-oxazinane Derivatives

| Aldehyde | Isocyanide | Product | Yield (%) | Diastereomeric Ratio |

| Isobutyraldehyde | Benzyl isocyanide | 2-Isopropyl-3-benzyl-4-(1-benzyl-1H-tetrazol-5-yl)-5,5-dimethyl-1,3-oxazinane | 85% | >99:1 |

| Cyclohexanecarbaldehyde | Benzyl isocyanide | 3-Benzyl-2-cyclohexyl-4-(1-benzyl-1H-tetrazol-5-yl)-5,5-dimethyl-1,3-oxazinane | 81% | >99:1 |

| Isobutyraldehyde | tert-Butyl isocyanide | 3-(tert-Butyl)-4-(1-(tert-butyl)-1H-tetrazol-5-yl)-2-isopropyl-5,5-dimethyl-1,3-oxazinane | 78% | >99:1 |

| Benzaldehyde | Benzyl isocyanide | 3-Benzyl-4-(1-benzyl-1H-tetrazol-5-yl)-5,5-dimethyl-2-phenyl-1,3-oxazinane | 82% | >99:1 |

Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex heterocyclic scaffolds like 1,3-oxazinanes from simple, readily available starting materials in a single synthetic operation. These reactions are characterized by high atom economy and procedural simplicity.

One notable example is the stereospecific synthesis of 1,3-oxazinane-2,4-diones. This transformation is achieved through a multicomponent reaction involving epoxides, isocyanates, and carbon monoxide. The reaction is catalyzed by a [Lewis Acid]⁺[Co(CO)₄]⁻ system. This process allows for the assembly of the dione-substituted oxazinane ring with high control over the stereochemistry.

Another advanced MCR is the five-component reaction used to produce tetrazole-substituted 1,3-oxazinanes, as detailed previously (Section 3.3.2). nih.gov This Asinger-Ugi-tetrazole combination reaction demonstrates how MCRs can be employed to build highly functionalized and diverse oxazinane structures in a single pot, which would otherwise require lengthy, multi-step synthetic sequences. nih.gov Such methods highlight the utility of MCRs in rapidly elaborating the 1,3-oxazinane core for applications in chemical biology and drug discovery.

Structural Analysis and Theoretical Investigations of 1,3 Oxazinane Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the structural characterization of 1,3-oxazinane (B78680) derivatives, providing detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁵N-NMR)

NMR spectroscopy is a powerful technique for determining the structure of 1,3-oxazinane derivatives in solution. researchgate.net ¹H-NMR, ¹³C-NMR, and ¹⁵N-NMR provide complementary information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H-NMR Spectroscopy: Proton NMR spectra of 1,3-oxazinanes reveal characteristic signals for the protons on the heterocyclic ring. For instance, in N-substituted 6-trifluoromethyl-1,3-oxazinanes, the protons on the ring (H-2, H-4, H-5, and H-6) show complex multiplets due to their diastereotopic nature and coupling with each other. scielo.br The chemical shifts and coupling constants of these protons are sensitive to the nature and orientation of substituents on the ring and the nitrogen atom. scielo.brasianpubs.org

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the 1,3-oxazinane ring. The chemical shifts of the ring carbons (C2, C4, C5, and C6) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as by the presence of substituents. scielo.brresearchgate.net For example, in N-substituted 1,3-oxazinan-2-ones, the carbonyl carbon (C2) typically resonates at a downfield chemical shift. researchgate.net In 6-trifluoromethyl-1,3-oxazinanes, the carbon attached to the trifluoromethyl group (C6) exhibits a characteristic quartet in the ¹³C-NMR spectrum due to coupling with the fluorine atoms. scielo.br

¹⁵N-NMR Spectroscopy: While less common, ¹⁵N-NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the 1,3-oxazinane ring. rsc.org The chemical shift of the nitrogen atom is influenced by its hybridization and the nature of the substituent attached to it. huji.ac.il Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like ¹H-¹⁵N heteronuclear correlation are often employed. huji.ac.il Solid-state ¹³C{¹⁴N} NMR experiments can also be used to distinguish between heterocyclic isomers by identifying carbons directly bonded to nitrogen. iastate.edu

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Selected 1,3-Oxazinane Derivatives

| Compound | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| 3-Methyl-6-trifluoromethyl-1,3-oxazinane | CDCl₃ | 1.65 - 1.77 (m, 1H, H-5), 1.96 - 2.04 (m, 1H, H-5'), 2.57 (s, 3H, H-7), 2.89 - 3.00 (m, 1H, H-4), 3.14–3.38 (m, 1H, H-4), 3.84 - 3.90 (m, 1H, H-6), 4.28 (d, 1H, J 9.6 Hz, H-2), 4.61 (d, 1H, J 9.6 Hz, H-2') | 19.6 (C7), 38.7 (C5), 49.7 (C4), 74.3 (q, ²JCF 32.3 Hz, C6), 85.4 (C2), 123.6 (q, ¹JCF 279.0 Hz, -CF₃) | scielo.br |

| 3-Cyclohexyl-1,3-oxazinan-2-one | CDCl₃ | 1.03–1.17 (m, 1 H), 1.34–1.48 (m, 4 H), 1.72–1.82 (m, 5 H), 2.0 (m, 2 H), 3.23 (t, J = 6.1 Hz, 2 H), 4.07–4.17 (m, 1 H), 4.21 (t, J = 5.3 Hz, 2 H) | 22.2, 25.4, 25.5, 29.4, 39.3, 55.5, 65.8, 153.2 | researchgate.net |

| 6-(9H-Carbazol-4-yloxymethyl)-4-cyclohexyl-morpholin-3-one | CDCl₃ | 8.1 (s, 1H), 6.6-8.3 (m, 7H), 4.2-4.6 (m, 6H), 3.4-3.65 (m, 2H), 1.0-1.9 (m, 10H) | Not explicitly provided | asianpubs.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in 1,3-oxazinane hydrochloride and its derivatives. rsc.orglibretexts.org The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. rsc.orguci.edu

Key characteristic absorption bands for 1,3-oxazinane systems include:

N-H Stretching: In unsubstituted or N-monosubstituted 1,3-oxazinanes, the N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. The presence of a hydrochloride salt would shift this absorption.

C-H Stretching: The stretching vibrations of the C-H bonds of the methylene (B1212753) groups in the ring are observed in the 2850-3000 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O-C stretching vibration of the ether linkage within the oxazinane ring gives rise to a strong absorption band, typically in the range of 1150-1050 cm⁻¹. researchgate.netresearchgate.net

C-N Stretching: The C-N stretching vibration is usually found in the 1250-1020 cm⁻¹ region.

Carbonyl Stretching (C=O): In 1,3-oxazinan-2-ones, a strong absorption band corresponding to the carbonyl group stretching is observed around 1650-1730 cm⁻¹. researchgate.netresearchgate.net

The precise positions of these bands can be influenced by factors such as ring strain, substituents, and hydrogen bonding.

Table 2: Characteristic IR Absorption Frequencies for Selected 1,3-Oxazinane Derivatives

| Compound | Key IR Frequencies (cm⁻¹) | Reference |

| 3-Cyclohexyl-1,3-oxazinan-2-one | 2927, 2852, 1666, 1484, 1432, 1286, 1108, 756 | researchgate.net |

| 3-Octyl-1,3-oxazinan-2-one | 2922, 2854, 1652, 1534, 1466, 1215, 1025, 724, 576 | researchgate.net |

| 3-(Thiophen-2-ylmethyl)-1,3-oxazinan-2-one | 3054, 2969, 2925, 1681, 1537, 1264, 1131, 691, 630 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 1,3-oxazinane derivatives, which aids in their structural confirmation. scielo.brasianpubs.orgresearchgate.net In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. uci.edu The fragmentation pattern is often characteristic of the compound's structure.

For many N-substituted 1,3-oxazinan-2-ones, the molecular ion peak is observed, confirming the molecular weight. researchgate.netresearchgate.net The fragmentation pathways often involve the cleavage of the oxazinane ring and the loss of substituents. For example, in the mass spectrum of 3-methyl-6-trifluoromethyl-1,3-oxazinane, the molecular ion is observed at m/z 169, and a prominent fragment at m/z 154 corresponds to the loss of a methyl group. scielo.br High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. uci.edu

Table 3: Mass Spectrometry Data for Selected 1,3-Oxazinane Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 3-Cyclohexyl-1,3-oxazinan-2-one | EI, 70 eV | 183 [M]⁺ | 102 (100%), 140 (68%), 56 (43%), 41 (37), 55 (31), 74 (24) | researchgate.net |

| 3-Octyl-1,3-oxazinan-2-one | EI, 70 eV | 213 [M]⁺ | 114 (100%), 42 (47%), 115 (45%), 70 (37), 41 (34), 142 (22) | researchgate.net |

| 3-(Thiophen-2-ylmethyl)-1,3-oxazinan-2-one | EI, 70 eV | 197 [M]⁺ | 97 (100%), 152 (52%), 124 (35%), 110 (33), 45 (15), 41 (12) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Studies on various substituted 1,3-oxazinane systems have shown that the six-membered ring typically adopts a chair conformation, which is the most stable arrangement. illinoisstate.edu The substituents on the ring can occupy either axial or equatorial positions, and their preferred orientation is determined by steric and electronic factors. X-ray analysis of carbazolyloxy substituted oxazinane derivatives has been used to unambiguously confirm their structures. asianpubs.org The solid-state structure provides a benchmark for comparison with computational and solution-state conformational studies.

Conformational Analysis and Stereochemical Studies

The conformational flexibility of the 1,3-oxazinane ring is a key aspect of its stereochemistry. The ring can exist in various conformations, with the chair form being the most prevalent. The orientation of substituents on the ring can have a significant impact on the molecule's properties and reactivity.

Computational Studies (e.g., DFT Studies on Substituent Conformations)

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the conformational preferences and electronic properties of 1,3-oxazinane systems. researchgate.net These studies can predict the relative energies of different conformers and provide insights into the factors that govern their stability.

DFT calculations have been used to study the tautomerism of 1,3-oxazine-4,6-diones, revealing the relative stabilities of different tautomeric forms. researchgate.net For N-substituted 1,3-oxazinan-2-ones, computational analysis can help to understand the preferred conformation of the substituent on the nitrogen atom. These theoretical investigations complement experimental data from NMR and X-ray crystallography, providing a more complete understanding of the structural and stereochemical aspects of 1,3-oxazinane hydrochloride and its derivatives. asianpubs.orgresearchgate.net

Diastereoselectivity and Enantioselectivity in Synthesis

The controlled synthesis of specific stereoisomers of 1,3-oxazinane derivatives is a critical area of research, driven by the importance of these chiral building blocks in pharmaceuticals and peptidomimetics. nih.gov Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Organocatalysis has emerged as a powerful tool. A highly efficient one-pot method for synthesizing chiral 1,3-oxazinanes involves the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, followed by intramolecular cyclization. acs.org This approach yields a wide range of products with high yields (often exceeding 85%) and excellent enantiomeric ratios (er) up to 99:1. acs.org Another organocatalytic method employs a cinchonidine-derived squaramide catalyst for the asymmetric [4+2] annulation of cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated ketones, producing enantioenriched polyheterotricyclic 1,3-oxazinane derivatives with high enantioselectivity. researchgate.net

Transition metal catalysis also plays a significant role. Palladium-catalyzed allylic alkylation has been used for the enantioselective synthesis of α-disubstituted 1,3-oxazinan-4-ones. nih.gov For example, the alkylation of a 1,3-oxazinan-4-one substrate was achieved in 90% yield and 94% enantiomeric excess (ee). nih.gov Furthermore, chiral nickel(II) complexes, such as [(R)-DTBM-SEGPHOS]NiCl₂, have been successfully used in the direct asymmetric syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones with acetals, affording products with outstanding diastereomeric ratios (dr ≥90:10) and enantiomeric excesses (up to 99% ee). nih.gov

Sparteine-mediated enantioselective lithiation offers a pathway for regio- and enantiodivergent synthesis. nih.gov This method, followed by transmetallation to zinc and a Negishi coupling, can be controlled to produce either C4- or C5-functionalized 1,3-oxazinanes with high enantioselectivity. nih.gov Kinetic resolution using chiral bases is another viable strategy for obtaining enantioenriched N-Boc-2-aryl-1,3-oxazinanes. whiterose.ac.uk

Table 1: Selected Enantioselective and Diastereoselective Syntheses of 1,3-Oxazinane Derivatives

| Reaction Type | Catalyst / Reagent | Substrate Example | Yield | Stereoselectivity (ee/dr) | Reference |

| One-Pot Cyclization | Chiral Magnesium Phosphate | Imines + Alcohols | >85% | up to 99:1 er | acs.org |

| Asymmetric [4+2] Annulation | Cinchonidine-derived Squaramide | Cyclic N-Sulfimines | High | Good to Excellent ee | researchgate.net |

| Allylic Alkylation | Palladium / Chiral Ligand | 1,3-Oxazinan-4-one | 90% | 94% ee | nih.gov |

| syn-Aldol Reaction | [(R)-DTBM-SEGPHOS]NiCl₂ | N-Acyl-1,3-oxazinane-2-thione | 63-82% | ≥90:10 dr, 95-99% ee | nih.gov |

| Lithiation / Negishi Coupling | (+)-Sparteine | Boc-1,3-oxazinane | - | up to 77.5:22.5 er | nih.gov |

| Enolate Acylation | - | 4-Substituted 1,3-Oxazinan-6-one | - | Excellent trans dr | researchgate.net |

Mechanistic Elucidation of Reactions

Understanding the precise reaction pathways for the formation and transformation of 1,3-oxazinanes is fundamental to optimizing synthetic protocols and predicting product outcomes. Mechanistic studies often employ a combination of isotope labeling, kinetic analysis, and computational modeling.

Isotope Labeling Studies

Isotope labeling is a powerful technique for tracing the path of atoms through a reaction sequence, providing definitive evidence for proposed mechanisms. symeres.comnih.gov In the study of 1,3-oxazinane systems, deuterium (B1214612) labeling has been used to determine the absolute configuration of reaction products. nih.gov For instance, after the synthesis of arylated 1,3-oxazinanes, deuterium labeling helped confirm the stereochemistry by comparing the results with known compounds. nih.gov

Labeling studies have also been crucial in understanding complex multicomponent reactions. The mechanism for the synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and carbon monoxide was investigated using isotopic labeling, which supported the formation of a common intermediate that leads to both the final product and a β-lactone byproduct. colab.ws Similarly, mechanistic investigations into a three-component reaction to form 1,3-oxazinanes from olefins, formaldehyde, and sulfonamides suggested the intermediacy of an in situ generated 1,3,5-dioxazinane. uni-koeln.de

Kinetic Analysis

Kinetic studies provide quantitative data on reaction rates, which can illuminate the composition of the rate-determining transition state. A detailed kinetic analysis was performed on the acid-catalyzed hydrolysis of a series of N-methoxy-2-phenyl-1,3-oxazinanes. utupub.firesearchgate.net The reaction rates were measured for derivatives with various substituents on the phenyl ring, and a Hammett plot of the observed rate constants against the Hammett substituent constant (σ) yielded a reaction constant (ρ) of -1.40. utupub.firesearchgate.net This negative value indicates a buildup of positive charge in the rate-limiting transition state, which is consistent with the formation of a developing iminium ion intermediate. utupub.fi

Kinetic analysis can also reveal the influence of steric factors on reaction rates. In the syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones, it was observed that substrates with bulkier alkyl groups required significantly longer reaction times to reach completion, directly demonstrating the impact of steric hindrance on reaction kinetics. nih.gov Additionally, kinetic resolution experiments, where a chiral reagent reacts at different rates with the enantiomers of a racemic starting material, have been successfully applied to 1,3-oxazinane precursors to obtain highly enantioenriched products. whiterose.ac.ukmsu.edu

Table 2: First-Order Rate Constants for the Hydrolysis of Substituted N-Methoxy-2-phenyl-1,3-oxazinanes

| Substituent (X) | Hammett Constant (σ) | Rate Constant (k_obs) / 10⁻³ s⁻¹ | Reference |

| 4-NO₂ | 0.78 | 0.2529 | researchgate.net |

| 3-CN | - | - | researchgate.net |

| 4-Cl | 0.23 | - | researchgate.net |

| 3-MeO | - | - | researchgate.net |

| H | 0.00 | - | researchgate.net |

| 4-MeS | - | - | researchgate.net |

| 4-MeO | -0.27 | - | researchgate.net |

Note: Specific rate constants for all compounds were presented graphically in the source material. The table reflects the compounds studied.

Transition State Analysis and Reaction Pathway Modeling

Computational chemistry provides indispensable tools for visualizing and analyzing reaction pathways and transition states that are often impossible to observe experimentally. mdpi.com Density Functional Theory (DFT) calculations have been used to compare the thermodynamic favorability of different synthetic routes. For the formation of 1,3-oxazinane-2,6-dione, DFT modeling confirmed that a diazoketone cyclization pathway was more favorable, with a lower activation energy (ΔG‡ = 18.3 kcal/mol), than an alternative urea-amine cyclocondensation route (ΔG‡ = 24.7 kcal/mol).

For stereoselective reactions, transition state analysis can explain the origin of the observed product distribution. In the nickel-catalyzed asymmetric syn-aldol reaction, computational studies revealed that the reaction proceeds through an open transition state rather than a chelated one. nih.gov These models showed that the steric bulk of the phosphine (B1218219) ligands on the nickel catalyst was crucial for directing the stereochemical outcome, favoring the observed syn-adduct. nih.govacs.org Similarly, the transition state for the cyclization to form 1,3-oxazinane-2-thione (B2476238) has been modeled to adopt a chair-like conformation, which optimally positions the reacting atoms for ring closure. smolecule.com DFT calculations for this process estimated an activation barrier of approximately 15-20 kcal/mol. smolecule.com

Quantum Chemical Approaches to Intermolecular Interactions and Stability

The stability and behavior of molecules, particularly in condensed phases or in the presence of counter-ions like chloride, are governed by a network of intermolecular interactions. Quantum chemical methods offer profound insights into these forces. helsinki.fimonash.edu

Hydrogen Bonding Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a rigorous method for analyzing electron density (ρ) to characterize chemical bonding and intermolecular interactions. researchgate.net It is particularly useful for studying hydrogen bonds, which are critical to the structure and stability of protonated species like 1,3-oxazinane hydrochloride. ijnc.irchemrxiv.org

QTAIM analysis identifies bond critical points (BCPs) in the electron density between two interacting atoms. researchgate.net The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. For hydrogen bonds, a BCP exists between the hydrogen atom and the acceptor atom (e.g., oxygen or nitrogen). The strength of the hydrogen bond generally correlates with the value of ρ(r) at the BCP. researchgate.net The sign of the Laplacian indicates the nature of the interaction: a positive ∇²ρ(r) is characteristic of "closed-shell" interactions, which include hydrogen bonds and ionic bonds, while a negative value signifies a "shared-shell" or covalent interaction. researchgate.net

In systems analogous to 1,3-oxazinane hydrochloride, QTAIM has been used to characterize N−H···O and C−H···O hydrogen bonds. researchgate.net Such analyses confirm the presence of these interactions and allow for the quantification of their energies, revealing, for example, that N−H···O bonds are typically significantly stronger than C−H···O interactions. researchgate.net This type of analysis is essential for understanding the supramolecular structures and crystal packing of 1,3-oxazinane salts.

Table 3: Typical QTAIM Parameters for Characterizing Hydrogen Bonds

| Parameter | Description | Typical Value for H-Bonds | Significance |

| ρ(r) | Electron Density at the Bond Critical Point (BCP) | 0.002 - 0.040 a.u. | Correlates with bond strength |

| ∇²ρ(r) | Laplacian of Electron Density at the BCP | 0.024 - 0.139 a.u. | Positive sign indicates a closed-shell interaction |

| V(r) | Potential Energy Density at the BCP | Negative | Stabilizing contribution |

| G(r) | Kinetic Energy Density at the BCP | Positive | Destabilizing contribution |

| H(r) | Total Energy Density (G(r) + V(r)) at the BCP | Negative / Small Positive | Indicates partial covalent character if negative |

Note: Values are illustrative and can vary based on the specific system being studied. researchgate.netresearchgate.net

Applications and Research Directions for 1,3 Oxazinane Scaffolds in Synthetic and Medicinal Chemistry

1,3-Oxazinanes as Versatile Synthetic Intermediates

The utility of 1,3-oxazinanes as synthetic intermediates is well-established, providing access to a range of important functional groups and molecular frameworks. acs.org Their stability and predictable reactivity allow for their use as protected forms of 1,3-amino alcohols and as precursors for various N-substituted derivatives. acs.orglookchem.com

Building Blocks for 1,3-Amino Alcohols

One of the most significant applications of 1,3-oxazinanes is their role as precursors to 1,3-amino alcohols. nih.govorganic-chemistry.orgfao.org These motifs are present in numerous natural products and biologically active compounds. acs.org The 1,3-oxazinane (B78680) structure effectively serves as a stable, cyclic protecting group for the 1,3-amino alcohol functionality. The cleavage of the 1,3-oxazinane ring, often through hydrolysis or reduction, reveals the desired amino alcohol. acs.org

A notable method involves the ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines to produce N-H-1,3-oxazinanes, which can then be converted to N-H-1,3-amino alcohols. nih.govorganic-chemistry.org This strategy has been successfully applied in the total synthesis of bioactive molecules like HPA-12, an inhibitor of ceramide trafficking. acs.orgnih.gov Another approach involves the Lewis acid-mediated ring opening of enantiopure 2-phenyl-N-tosylazetidine followed by a [4+2] cycloaddition with carbonyl compounds to yield non-racemic 1,3-oxazinanes, which are readily converted to γ-amino alcohols. iitk.ac.in

Furthermore, functionalized Boc-1,3-oxazinanes can be transformed into N-Boc-1,3-amino alcohols through cleavage of the aminal group with trifluoroacetic acid (TFA) in tetrahydrofuran (B95107) (THF). nih.gov These chiral intermediates are valuable in their own right for asymmetric synthesis. nih.gov

Table 1: Examples of 1,3-Oxazinane to 1,3-Amino Alcohol Conversions

| 1,3-Oxazinane Precursor | Reagents and Conditions | Resulting 1,3-Amino Alcohol | Reference |

|---|---|---|---|

| N-H-1,3-Oxazinanes | Hydrolysis | N-H-1,3-Aminoalcohols | acs.orgnih.govorganic-chemistry.org |

| 2-phenyl-N-tosylazetidine derived 1,3-oxazinanes | PTSA in MeOH | (R)-γ-amino alcohol | iitk.ac.in |

| C4- and C5-functionalized Boc-1,3-oxazinanes | TFA in THF | N-Boc-1,3-aminoalcohols | nih.gov |

Precursors for N-Substituted Aminoalcohols

Beyond providing access to primary 1,3-amino alcohols, 1,3-oxazinanes are also valuable precursors for N-substituted aminoalcohols. academie-sciences.fr The nitrogen atom within the oxazinane ring can be readily functionalized or the ring can be reductively cleaved to yield N-alkylated products.

For instance, treatment of N-H-1,3-oxazinanes with reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the formation of N-methyl-1,3-amino alcohols. acs.org This allows for the synthesis of both N-H and N-methyl 1,3-amino alcohols from a common oxazinane intermediate. acs.orgorganic-chemistry.org A Brønsted acid-catalyzed three-component reaction of olefins, sulfonamides/carbamates, and sym-trioxane yields 1,3-oxazinanes that can be directly converted to N-methyl amino alcohols upon reaction with LiAlH₄. nih.gov

The synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes has been achieved through the cyclization of 1,3-amino alcohols with formaldehyde. scielo.br These fluorinated oxazinanes are of interest due to the potential for enhanced biological activity. scielo.br

Table 2: Synthesis of N-Substituted Aminoalcohols from 1,3-Oxazinanes

| 1,3-Oxazinane Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| cis-N-H-1,3-oxazinanes | LiAlH₄ | syn-N-methyl-1,3-aminoalcohols | acs.org |

| N-Ts-protected 1,3-oxazinane | LiAlH₄, reflux | N-methyl amino alcohol | nih.gov |

Role in Constructing Complex Molecular Architectures

The 1,3-oxazinane scaffold is instrumental in the construction of more intricate and complex molecular architectures. lookchem.com Its inherent reactivity and stereochemical features can be exploited to build larger, polycyclic, and functionally dense molecules. nih.gov

One strategy involves using 1,3-oxazinanes in cycloaddition reactions. For example, palladium-catalyzed decarboxylation of 5-methylene-1,3-oxazinan-2-ones generates aza-π-allylpalladium 1,4-dipoles that can undergo [4+2] cycloaddition with 1,3,5-triazinanes to furnish a variety of hexahydropyrimidines and other 1,3-oxazinane derivatives. organic-chemistry.orgacs.org This highlights the ability to use one heterocyclic system to construct another.

Furthermore, the enantioselective functionalization of Boc-1,3-oxazinanes has been developed as a method to access important chiral building blocks. nih.gov A one-pot reaction involving enantioselective lithiation, transmetallation to zinc, and a ligand-controlled Negishi coupling allows for the selective functionalization at either the C4 or C5 position. nih.govresearchgate.net These functionalized oxazinanes are direct precursors to highly enantioenriched β²- and β³-amino acids, which are crucial components of peptidomimetics and pharmaceuticals. nih.govresearchgate.net This method demonstrates how the 1,3-oxazinane ring can be used as a chiral template to control the stereochemistry of adjacent and remote stereocenters.

Contributions to Organic Synthesis Methodologies

The use of 1,3-oxazinanes has spurred the development of new and efficient synthetic methodologies, particularly those focused on convergence, atom economy, and the generation of molecular complexity.

Development of Convergent and Atom-Economical Processes

The synthesis of 1,3-oxazine derivatives has been achieved through one-pot, multicomponent condensation reactions. For instance, the condensation of a phenol (B47542), an aniline, and formaldehyde, catalyzed by thiamine (B1217682) hydrochloride in water, provides an efficient and green route to 1,3-oxazine derivatives. academie-sciences.fr Such MCRs are advantageous as they allow for the rapid generation of molecular complexity from simple starting materials. academie-sciences.fr

Transition-metal-catalyzed reactions involving 1,3-oxazinanes also contribute to atom-economical processes. The palladium-catalyzed cycloaddition of aza-π-allylpalladium 1,4-dipoles, generated from 5-methylene-1,3-oxazinan-2-ones, is an example of a reaction that maximizes the incorporation of starting material atoms into the final product. organic-chemistry.org

Strategies for Creating Molecular Complexity and Diversity

The generation of molecular complexity and diversity is a central goal in organic synthesis, particularly for the discovery of new bioactive compounds. nih.gov The 1,3-oxazinane scaffold has been utilized in strategies aimed at achieving this goal.

Diversity-oriented synthesis (DOS) seeks to efficiently create collections of structurally diverse small molecules. broadinstitute.org The synthesis of 1,3-oxazinanes through various methodologies, such as the multicomponent reactions previously mentioned, contributes to this field by providing access to a wide range of substituted heterocyclic scaffolds. academie-sciences.fr

Furthermore, the development of methods for the site- and enantioselective functionalization of the 1,3-oxazinane ring itself is a powerful tool for generating molecular diversity. nih.govresearchgate.net By controlling the regioselectivity of a reaction, different isomers with distinct biological profiles can be accessed from a common precursor. The ligand-controlled Negishi coupling of zincated Boc-1,3-oxazinanes to produce either C4- or C5-functionalized products is a prime example of such a strategy. nih.govresearchgate.net This approach allows for the creation of a diverse set of chiral building blocks for drug discovery and development. nih.gov

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. smolecule.com The 1,3-oxazinane framework has been a successful target for MCR-based synthetic strategies.

A notable example is the stereospecific synthesis of 1,3-oxazinane-2,4-diones through a novel MCR catalyzed by a bimetallic complex, [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻. acs.orgcolab.wsnih.gov This reaction efficiently combines epoxides, isocyanates, and carbon monoxide under optimized conditions to produce the desired heterocyclic products in high yields and with excellent selectivity. acs.orgnih.gov Mechanistic studies suggest that the reaction proceeds through a common intermediate that can lead to either a β-lactone or, upon interception by an isocyanate, the 1,3-oxazinane-2,4-dione. acs.orgcolab.ws The electrophilicity of the isocyanate component was found to be a critical factor for the reaction's efficiency, with electron-withdrawing substituents on aryl isocyanates providing the best results. mdpi.com These resulting 1,3-oxazinane-2,4-diones are versatile synthetic intermediates themselves, capable of being transformed into various functional groups like (E)-α,β-unsaturated amides and β-ketoesters. acs.org

Another efficient MCR approach involves the one-pot, three-component condensation of an aniline, formaldehyde, and α- or β-naphthol, catalyzed by thiamine hydrochloride (Vitamin B1) in water. academie-sciences.fr This environmentally friendly method produces a variety of 1,3-oxazine derivatives under mild conditions. The proposed mechanism involves initial Mannich-type condensations followed by an intramolecular cyclization to yield the final product. academie-sciences.fr

Organocatalyzed MCRs have also been developed. For instance, a [4+2] annulation of carbon dioxide (CO₂) with allenamides can construct 1,3-oxazine-2,4-diones with high regio- and chemoselectivity under mild conditions. smolecule.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Key Findings | References |

|---|---|---|---|---|---|

| Catalytic Carbonylation/Cycloaddition | Epoxides, Isocyanates, Carbon Monoxide (CO) | [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | 1,3-Oxazinane-2,4-diones | Stereospecific synthesis; high yield and selectivity. Reaction efficiency depends on the electrophilicity of the isocyanate. | acs.org, colab.ws, nih.gov, mdpi.com |

| Three-Component Condensation | Anilines, Formaldehyde, Naphthols | Thiamine Hydrochloride (VB1) / Water | Naphthoxazine derivatives | Environmentally friendly ("green") method using a biodegradable catalyst in an aqueous medium. | academie-sciences.fr |

| Organocatalytic [4+2] Annulation | CO₂, Allenamides | Organocatalyst | 1,3-Oxazine-2,4-diones | High regio- and chemoselectivity under mild conditions; demonstrates step-economy. | smolecule.com |

Theoretical Applications and Design in Chemical Systems

Theoretical and computational chemistry have become indispensable tools for elucidating complex reaction mechanisms and predicting the outcomes of chemical transformations involving 1,3-oxazinane scaffolds. Density Functional Theory (DFT) calculations, in particular, have provided profound insights.

For example, DFT studies have been employed to investigate the mechanism of the thermal, amine-promoted isomerization of oxazinane rings. rsc.org These calculations revealed that the process occurs through the abstraction of a proton from the C-3 position, followed by its re-recruitment, which allows the ring to isomerize to a more thermodynamically stable conformer without breaking. rsc.org The modeling also uncovered a previously unknown reaction pathway where steric effects could induce the breaking of the O–N bond in the transition state, leading to a ring contraction from a 6-membered oxazinane to a 5-membered ring. rsc.org

In another study, computational methods were used to study the reaction of H₂S with oxazinane to understand its mechanism as a hydrogen sulfide (B99878) scavenger. acs.org The calculations identified the rate-determining step as the ring opening caused by the incorporation of an HS⁻ species, with a significant energy barrier. acs.org This type of modeling allows for a direct comparison of the scavenging efficiency of different molecules like oxazinane and triazine. acs.org

Furthermore, computational studies have been crucial in explaining the stereochemical outcome of asymmetric reactions. In a nickel-catalyzed syn-aldol reaction involving N-acyl-1,3-oxazinane-2-thiones, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations unveiled the critical role of bulky groups on the catalyst's phosphine (B1218219) ligand. acs.orgresearchgate.net The models showed that the reaction proceeds through an open transition state, and steric hindrance from the ligand framework is responsible for the high diastereoselectivity observed experimentally. acs.orgresearchgate.net

| System/Reaction Studied | Computational Method | Key Insight from Modeling | References |

|---|---|---|---|

| Amine-promoted isomerization of oxazinane rings | DFT (ωB97XD/Def2-TZVP) | Elucidated the isomerization mechanism via proton abstraction/re-recruitment and identified a competing ring-contraction pathway driven by sterics. | rsc.org |

| Asymmetric Ni-catalyzed syn-aldol reaction | QM/MM Calculations | Explained the origin of high diastereoselectivity by identifying the most stable transition state and the crucial role of steric hindrance from the catalyst's ligand. | acs.org, researchgate.net |

| Reaction of oxazinane with H₂S | DFT | Identified the rate-determining step (ring-opening) and calculated the energy barrier, allowing for predictive comparison of H₂S scavenging efficiency. | acs.org |

| Hydrolysis of N-methoxy-2-phenyl-1,3-oxazinanes | Hammett Plot Analysis | Demonstrated a linear free-energy relationship, allowing prediction of hydrolysis rates based on electronic properties of substituents. This guided the rational selection of a protecting group. | researchgate.net |

The predictive power of theoretical models and a deep understanding of structure-activity relationships enable the rational design of new molecules and reactions. The 1,3-oxazinane scaffold serves as a versatile template for such endeavors.

One clear example is the design of novel building blocks for combinatorial synthesis. Amino aldehydes have been masked using a 3-Boc-(1,3)-oxazinane (Box) protecting group, which can be synthesized from amino acids. researchgate.net This strategy allows for the creation of stable urea (B33335) precursors that can be used in the solid-phase synthesis of complex polycyclic compounds. researchgate.net

In the field of asymmetric synthesis, the N-acyl-1,3-oxazinane-2-thione heterocycle was used for the first time as a scaffold to achieve a direct and asymmetric syn-aldol reaction. acs.orgresearchgate.net The development of this novel transformation was guided by screening different heterocyclic scaffolds, with the six-membered 1,3-oxazinane derivative proving to be a more effective nucleophile than its five-membered ring counterparts. acs.org

Rational drug design frequently employs the 1,3-oxazine core. In one study, researchers designed and synthesized a series of novel coumarin-based 1,3-oxazine derivatives as potential anticancer agents. derpharmachemica.com The design strategy involved bridging a coumarin (B35378) moiety and a pyridine (B92270) ring with an oxazine (B8389632) linker to create hybrid molecules. These compounds were then evaluated computationally via docking studies against cancer-related protein targets before their synthesis. derpharmachemica.com Similarly, another research effort focused on a rational drug design strategy to synthesize a series of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors for anticancer applications. nih.gov

Medicinal Chemistry Utility and Future Research Endeavors (Excluding Clinical Human Trials)

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The benzoxazine (B1645224) scaffold, a fused version of the 1,3-oxazine ring, is considered one of these important privileged structures. researchgate.netnih.gov Compounds incorporating the 1,3-oxazine moiety exhibit a remarkably broad range of biological activities. researchgate.net

The versatility of the 1,3-oxazine ring allows it to serve as the core for molecules with potential therapeutic applications across numerous disease areas. Its ability to be readily functionalized at multiple sites enables chemists to fine-tune the steric and electronic properties of the molecule to optimize interactions with specific biological receptors. nih.gov

| Reported Biological Activity | References |

|---|---|

| Anticancer / Antitumor | researchgate.net, frontiersin.org, researchgate.net, nih.gov |

| Antimicrobial (Antibacterial / Antifungal) | smolecule.com, researchgate.net, frontiersin.org, researchgate.net, nih.gov |

| Anti-inflammatory | smolecule.com, researchgate.net, frontiersin.org, nih.gov |

| Antitubercular | researchgate.net, nih.gov |

| Non-nucleoside reverse transcriptase inhibitor (Anti-HIV) | researchgate.net, academie-sciences.fr, researchgate.net |

| Antioxidant | researchgate.net, nih.gov |

| Enzyme Inhibition (e.g., α-glucosidase, 11β-HSD1) | researchgate.net, |

The process of drug discovery involves identifying and optimizing "lead compounds" that show promising biological activity against a specific target. danaher.combiobide.com The 1,3-oxazinane ring is frequently used as a foundational scaffold in this process, serving as a key intermediate or building block for the synthesis of potential drug molecules. lookchem.comacs.org

A key phase in drug discovery is lead optimization, where the chemical structure of a lead compound is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile (ADMET properties). danaher.combiobide.com The 1,3-oxazinane scaffold is well-suited for this purpose due to its synthetic tractability.

Use in the Synthesis of Pharmaceutically Relevant Molecules

The 1,3-oxazinane framework is a key building block in the synthesis of various molecules of pharmaceutical importance. Its structural features allow for the stereocontrolled introduction of functional groups, making it an invaluable intermediate.

A significant application is in the synthesis of β-amino acids, which are crucial components of numerous natural products and active pharmaceutical ingredients. nih.gov A regio- and enantiodivergent method has been developed using a Boc-protected 1,3-oxazinane. nih.gov This process involves an enantioselective lithiation mediated by sparteine, followed by a ligand-controlled Negishi coupling to functionalize either the C4 or C5 position of the oxazinane ring. nih.gov Subsequent cleavage of the aminal group and oxidation yields highly enantioenriched β²- and β³-amino acids. nih.gov This strategy provides a direct and versatile route to these important chiral building blocks, which are known to enhance the proteolytic stability of peptides, improving their pharmacological value. nih.gov

Furthermore, chiral 1,3-oxazinan-2-ones are valuable intermediates for synthesizing amino alcohols and other pharmaceutical compounds. acs.org A synthetic method starting from carbohydrate derivatives, specifically optically pure 3-hydroxy-γ-butyrolactone, has been developed to produce these chiral heterocycles. acs.org The 1,3-oxazinane scaffold has also been identified in compounds with potential anticancer activity. For example, 3-cyclopropyl-6-methyl-6-phenyl-1,3-oxazinane has shown cytotoxic activity against certain cancer cell lines in the NCI60 panel. ontosight.ai Derivatives such as 5-phenyl-1,3-oxazinane-2,4-dione (B1257811) are also being explored for their potent anticancer properties. ontosight.ai Additionally, the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, an FDA-approved drug for HIV treatment, features a 1,3-oxazinane ring system, highlighting the scaffold's presence in established medicines. utupub.fi

Table 1: Examples of 1,3-Oxazinane Scaffolds in Pharmaceutical Synthesis

| Precursor Scaffold | Synthetic Target | Therapeutic Area/Application | Key Findings |

| Boc-1,3-oxazinane | β²- and β³-amino acids | Peptidomimetics, Drug Design | Provides regio- and enantiodivergent access to important chiral building blocks via lithiation and Negishi coupling. nih.gov |

| 3-Hydroxy-γ-butyrolactone | Chiral 1,3-oxazinan-2-ones | Pharmaceutical Intermediates | A method to produce chiral intermediates for amino alcohol synthesis from carbohydrate sources. acs.org |

| 3-Cyclopropyl-6-methyl-6-phenyl-1,3-oxazinane | Anticancer Agent Candidate | Oncology | Demonstrates cytotoxic activity against various human cancer cell lines. ontosight.ai |

| N/A (Efavirenz) | Efavirenz | Antiviral (HIV) | An established FDA-approved drug containing the 1,3-oxazinane core structure. utupub.fi |

Post-SELEX Modification of Aptamers via N-methoxy-1,3-oxazinane Nucleoside Analogues (MOANAs)

A novel application of 1,3-oxazinane chemistry is in the post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) modification of aptamers. Aptamers are oligonucleotides that bind to specific targets, but their development can be enhanced by chemical modifications. utupub.fi The MOANA (N-methoxy-1,3-oxazinane) platform introduces a (2R,3S)-4-(methoxyamino)butane-1,2,3-triol residue into an aptamer scaffold, replacing a natural nucleoside. rsc.orgresearchgate.netresearchgate.net

This modified unit can then react reversibly with various aldehydes to form an N-methoxy-1,3-oxazinane ring, where the oxazinane serves as a surrogate for the ribose sugar and the aldehyde acts as the nucleobase. researchgate.net This process, termed neoacetalization, allows for the post-synthetic introduction of diverse chemical functionalities into the aptamer. rsc.orgresearchgate.net

In a specific study, this method was applied to a quinine-binding aptamer. utupub.firsc.orgresearchgate.net Three different aptamer scaffolds were synthesized, each with a MOANA residue at a different position in the binding site. researchgate.net These scaffolds were then incubated with a library of aldehydes in the presence or absence of the target molecule, quinine. rsc.org Using UHPLC-MS analysis, researchers identified aldehydes that showed a significant difference in their tendency to react with the aptamer depending on whether the target was bound. rsc.org For instance, methyl 4-formylbenzoate (B8722198) and 3-nitrobenzaldehyde (B41214) were identified as aldehydes that could modulate the aptamer's binding affinity for quinine. rsc.org This dynamic combinatorial chemistry approach allows for the fine-tuning of aptamer properties and the discovery of new functionalities, potentially leading to aptamers with superior binding affinities. researchgate.net

Future Perspectives and Emerging Avenues in 1,3-Oxazinane Research

The field of 1,3-oxazinane chemistry is continuously evolving, with researchers exploring innovative methods to enhance synthetic efficiency, stereocontrol, and the application of modern chemical technologies.

Exploration of New Catalytic Systems and Reaction Conditions